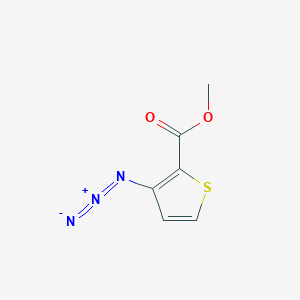

Methyl 3-azidothiophene-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-azidothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-11-6(10)5-4(8-9-7)2-3-12-5/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEVGCKRQWDCAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Azidothiophene 2 Carboxylate and Its Precursors

Strategies for Thiophene (B33073) Ring Functionalization at C3 and C2 Positions

The foundational step in the synthesis is the selective installation of functional groups at the C2 and C3 positions of the thiophene ring. The C2 position is targeted for esterification, while the C3 position is functionalized with a halogen to serve as a leaving group for the subsequent azidation step. The order of these functionalizations is critical to achieving the desired substitution pattern due to the directing effects of the substituents.

Halogenation Protocols for Precursors to Methyl 3-azidothiophene-2-carboxylate (e.g., Methyl 3-iodothiophene-2-carboxylate)

Achieving regioselective halogenation at the C3 position of a thiophene ring already bearing a C2-ester group can be challenging due to the electronic properties of the ring. The ester group is electron-withdrawing and deactivates the ring towards electrophilic substitution, while the sulfur atom activates the C5 position. Therefore, direct electrophilic halogenation often yields a mixture of products.

More controlled and regioselective methods are typically employed:

Directed Ortho-Metalation and Halogenation: A powerful strategy involves the deprotonation of the C3 position using a strong base, facilitated by a directing group at C2. The methyl ester itself is not a strong directing group for lithiation. However, starting from 3-bromothiophene, a lithium-halogen exchange can be performed, followed by carboxylation at C2 and subsequent esterification. Alternatively, starting with thiophene-2-carboxylic acid, one can perform directed lithiation at C3, quench with an electrophilic halogen source (e.g., I₂, Br₂, or NBS), and then esterify the carboxylic acid.

Halogenation of Pre-functionalized Thiophenes: An alternative route begins with a commercially available, appropriately substituted thiophene. For instance, the bromination of 3-methylthiophene (B123197) can lead to 2,4-dibromo-3-methylthiophene. beilstein-journals.org Subsequent functionalization at the C2 position can be followed by modification or replacement of the methyl group to install the desired functionality.

A typical sequence for preparing a key precursor like Methyl 3-iodothiophene-2-carboxylate might involve the lithiation of 3-iodothiophene (B1329286) at the C2 position with a strong base like n-butyllithium at low temperatures, followed by quenching the resulting organolithium species with carbon dioxide to form 3-iodothiophene-2-carboxylic acid. The final esterification provides the desired precursor.

| Method | Reagents | Typical Conditions | Outcome |

| Directed Metalation | 1. n-BuLi or LDA 2. I₂ or NBS | THF, -78 °C | Regioselective halogenation at C3 adjacent to a directing group. |

| Lithium-Halogen Exchange | 1. n-BuLi 2. CO₂ 3. CH₃OH, H⁺ | Diethyl ether or THF, -78 °C | Conversion of a 3-halothiophene to a 3-halothiophene-2-carboxylate. |

| Electrophilic Bromination | NBS, Acetic Acid | Room Temperature | Can lead to mixtures; selectivity is substrate-dependent. beilstein-journals.org |

Regioselective Esterification Approaches at C2 of the Thiophene Ring

The introduction of the methyl carboxylate group at the C2 position is a critical step that can be accomplished through several reliable methods. The choice of method often depends on the starting material and the other substituents present on the thiophene ring.

Carboxylation of Organometallic Intermediates: This is one of the most common and effective strategies. It typically involves the generation of a 2-thienyllithium (B1198063) or 2-thienylmagnesium (Grignard) reagent from a 2-halothiophene. This organometallic species is then reacted with carbon dioxide (dry ice) to form the corresponding thiophene-2-carboxylate (B1233283) salt, which is subsequently acidified and esterified. beilstein-journals.org The Fischer esterification, using methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄), is a standard method for this final conversion. masterorganicchemistry.com

Palladium-Catalyzed Carbonylation: A more modern approach involves the palladium-catalyzed carbonylation of a 2-halothiophene. beilstein-journals.org This reaction uses carbon monoxide (CO) as the carbonyl source and methanol as the nucleophile in the presence of a palladium catalyst and a base. This method offers high yields and tolerates a wide range of functional groups.

Direct Catalytic Carboxylation: Certain catalytic systems can directly introduce a carboxylate group onto the thiophene ring. For example, reactions using Fe(acac)₃ as a catalyst with tetrachloromethane and methanol can transform thiophene into methyl 2-thiophenecarboxylate. semanticscholar.org The regioselectivity of such methods is highly dependent on the catalyst and substrate.

| Strategy | Key Reagents | Catalyst/Conditions | Product |

| Grignard/Organolithium Route | 3-Halothiophene, Mg or n-BuLi, CO₂, CH₃OH | 1. Ether/THF, -78 °C to RT 2. H⁺ catalyst, reflux | Methyl 3-halothiophene-2-carboxylate |

| Palladium-Catalyzed Carbonylation | 3-Iodothiophene, CO, CH₃OH | Pd catalyst (e.g., Pd(PPh₃)₄), Base | Methyl 3-iodothiophene-2-carboxylate |

Introduction of the Azido (B1232118) Moiety: Optimized Azide (B81097) Transfer Reactions

With the precursor Methyl 3-halothiophene-2-carboxylate in hand, the next stage is the introduction of the azido group at the C3 position. This is typically achieved via a substitution reaction where the halide is displaced by an azide nucleophile.

Nucleophilic Displacement of Halide Precursors with Azide Sources

The direct displacement of the halide by an azide source, such as sodium azide (NaN₃), is a common strategy. This reaction can proceed through two main pathways:

Nucleophilic Aromatic Substitution (SNAr): For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups. nih.gov In the case of Methyl 3-halothiophene-2-carboxylate, the C2-ester group provides some activation, making the C3 position more susceptible to nucleophilic attack. The reaction typically requires polar aprotic solvents like DMSO or DMF and elevated temperatures to proceed. The reactivity of the halide follows the trend I > Br > Cl. rsc.org

Copper-Catalyzed Azidation: When the ring is not sufficiently activated for SNAr, transition metal catalysis is required. Copper-catalyzed azidation is a highly effective method for coupling aryl and heteroaryl halides with sodium azide. researchgate.net This reaction typically employs a copper(I) source, such as CuI, in combination with a ligand (e.g., a diamine like N,N'-dimethylethylenediamine) and a base. koreascience.krnih.gov This methodology is broadly applicable and often proceeds under milder conditions than the uncatalyzed SNAr reaction.

In Situ Generation of Azido Species for Direct Utilization

In some advanced synthetic protocols, the azide reagent is generated in situ. A prominent example involves the transformation of an amino group into an azide via a diazonium salt intermediate.

This process would start with Methyl 3-aminothiophene-2-carboxylate. The amino group is first treated with sodium nitrite (B80452) (NaNO₂) under acidic conditions (e.g., HCl or p-TsOH) at low temperatures (0-5 °C) to form a diazonium salt. organic-chemistry.org This highly reactive intermediate is not isolated but is immediately treated with sodium azide. The azide ion displaces the diazonium group (N₂), which is an excellent leaving group, to form the desired this compound. This one-pot diazotization-azidation procedure is experimentally straightforward and avoids the need to handle potentially unstable diazonium salts. organic-chemistry.org

Considerations for Reaction Conditions and Yield Optimization in Azide Formation

Optimizing the azidation step is crucial for achieving a high yield of the final product while ensuring safety, as azides can be energetic compounds.

For Nucleophilic Aromatic Substitution (SNAr):

Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are preferred as they effectively solvate the cation of the azide salt while leaving the azide anion highly nucleophilic.

Temperature: Higher temperatures (often >100 °C) are generally required to overcome the activation energy barrier.

Leaving Group: Iodides are the most reactive leaving groups, followed by bromides and chlorides. Fluorides are often highly reactive in SNAr but are less common precursors in this context.

For Copper-Catalyzed Azidation:

Catalyst System: The choice of copper source (e.g., CuI, Cu₂O) and ligand is critical. Diamine and amino acid ligands (e.g., L-proline) have proven effective. koreascience.kr

Base: A base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is often required.

Temperature: These reactions can often be run at lower temperatures (e.g., 80-120 °C) compared to uncatalyzed SNAr.

The table below summarizes typical conditions for analogous copper-catalyzed azidation reactions of aryl halides.

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| CuI / N,N'-dimethylethylenediamine | - | DMSO | Microwave, 10 min | ~95% (for aryl iodides) | koreascience.kr |

| Cu(OAc)₂·H₂O / 1,8-diazabicyclo[5.4.0]undec-7-ene | - | DMSO | 95 | Good to Excellent | researchgate.net |

| CuI / 4-hydroxy-L-proline | K₂CO₃ | DMSO | 50-80 | High | acs.org |

Convergent and Divergent Synthetic Routes to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies. Divergent synthesis would involve the creation of a common thiophene intermediate that can be selectively functionalized to yield the target molecule among other derivatives. A convergent approach, on the other hand, would involve the synthesis of separate thiophene fragments that are later combined. For this compound, a divergent approach is more common, where the synthesis begins with the construction of a thiophene ring with precursor functionalities that are later converted to the desired azido and carboxylate groups.

A prevalent strategy for the synthesis of this compound involves a multi-step sequence starting from readily available thiophene precursors. A key intermediate in this pathway is methyl 3-aminothiophene-2-carboxylate.

One established route to this amino precursor begins with 2-methoxycarbonyl-3-oxotetrahydrothiophene. In a typical procedure, this starting material is dissolved in a suitable solvent, such as acetonitrile, and reacted with hydroxylamine (B1172632) hydrochloride under reflux conditions. The reaction mixture is then cooled, and the intermediate product is precipitated, often with the aid of a non-polar solvent like diethyl ether. This intermediate can then be basified with an ammonia (B1221849) solution and extracted to yield methyl 3-aminothiophene-2-carboxylate. strath.ac.uk

Another approach to a related precursor, methyl 3-amino-4-methylthiophene-2-carboxylate, also starts from a 3-oxotetrahydrothiophene derivative. Specifically, 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene is refluxed with hydroxylamine hydrochloride in acetonitrile. Subsequent workup involving cooling, precipitation with ether, and basification with ammonia affords the desired methyl 3-amino-4-methylthiophene-2-carboxylate. researchgate.net

Once the key intermediate, methyl 3-aminothiophene-2-carboxylate, is obtained, the synthesis proceeds through a two-step sequence to introduce the azido group. This involves:

Diazotization: The primary amino group of methyl 3-aminothiophene-2-carboxylate is converted into a diazonium salt. This is typically achieved by treating the amine with nitrous acid (HNO₂), which is often generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong acid, such as hydrochloric acid (HCl), at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.

Azidation: The resulting diazonium salt is then reacted with an azide source, most commonly sodium azide (NaN₃). The azide ion acts as a nucleophile, displacing the diazonium group (N₂) to form the desired this compound. This reaction is also generally carried out at low temperatures.

To improve the efficiency of the synthesis, one-pot methodologies are highly sought after. In the context of preparing this compound, a one-pot synthesis would ideally combine the diazotization and azidation steps without the need to isolate the intermediate diazonium salt.

A general one-pot procedure for the synthesis of aryl azides from aromatic amines has been described, which can be adapted for the synthesis of this compound from its amino precursor. nih.gov In such a procedure, the aromatic amine is first subjected to diazotization using a nitrite source, such as tert-butyl nitrite, in a suitable organic solvent. Subsequently, an azide source is introduced directly into the reaction mixture to convert the in situ generated diazonium salt into the corresponding aryl azide.

While a specific one-pot synthesis for this compound is not extensively detailed in the literature, the principles of existing one-pot azidation reactions can be applied. For instance, a one-pot synthesis could involve dissolving methyl 3-aminothiophene-2-carboxylate in an acidic medium, followed by the slow addition of sodium nitrite at low temperature to form the diazonium salt. Without isolating this intermediate, a solution of sodium azide would then be added to the reaction mixture to yield the final product. The efficiency of such a process would depend on the careful control of reaction conditions to minimize side reactions and ensure the stability of the diazonium intermediate.

Purification and Spectroscopic Characterization of Synthetic Intermediates (excluding properties of this compound itself)

The successful synthesis of this compound relies on the purity of its synthetic intermediates. Therefore, appropriate purification and characterization techniques are essential at each step.

Methyl 3-aminothiophene-2-carboxylate:

Purification: This key intermediate is typically a solid at room temperature and can be purified by recrystallization from a suitable solvent, such as methanol, to yield colorless needles. google.com Alternatively, it can be purified by vacuum distillation, yielding a pale yellow oil that solidifies upon standing. google.com

Spectroscopic Characterization:

¹H NMR: The proton NMR spectrum of methyl 3-aminothiophene-2-carboxylate would be expected to show distinct signals for the aromatic protons on the thiophene ring, the protons of the amino group, and the methyl protons of the ester group.

¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbonyl carbon of the ester, the carbons of the thiophene ring, and the methyl carbon of the ester.

IR Spectroscopy: The infrared spectrum is characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine (typically in the range of 3300-3500 cm⁻¹), the C=O stretching of the ester group (around 1660-1680 cm⁻¹), and C=C stretching of the aromatic ring (around 1440-1580 cm⁻¹). asianpubs.orgmdpi.com

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. mdpi.com

Methyl 3-diazoniothiophene-2-carboxylate salt:

Purification: Diazonium salts are notoriously unstable and are typically not isolated. They are generated in situ and used immediately in the subsequent reaction.

Spectroscopic Characterization:

IR Spectroscopy: The formation of the diazonium salt can be monitored in situ using IR spectroscopy. A characteristic strong absorption band for the N≡N triple bond stretching vibration is expected to appear in the region of 2100-2300 cm⁻¹.

The following table summarizes the physical and spectroscopic data for a key synthetic intermediate:

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C/mmHg) | Key IR Peaks (cm⁻¹) |

| Methyl 3-aminothiophene-2-carboxylate | C₆H₇NO₂S | 157.19 | 63-69 | 100-102 / 0.1 | 3414, 3308 (N-H), 1656 (C=O) |

Exploration of Reactivity Profiles and Mechanistic Pathways of Methyl 3 Azidothiophene 2 Carboxylate

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide (B81097) group in methyl 3-azidothiophene-2-carboxylate is a classic 1,3-dipole, making the compound an ideal substrate for 1,3-dipolar cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings. nih.gov Among these, the reactions with alkynes, popularly known as "click chemistry," are particularly significant due to their high efficiency, selectivity, and biocompatibility. igem.orgorganic-chemistry.org

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, enabling the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.gov The reaction proceeds through a stepwise mechanism involving the formation of a copper-acetylide intermediate, which then reacts with the azide. rsc.orgnih.gov This catalytic cycle ensures the exclusive formation of the 1,4-regioisomer, in contrast to the thermal Huisgen cycloaddition which typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov

For this compound, the CuAAC reaction is expected to proceed smoothly with a variety of terminal alkynes, yielding a range of novel 1,4-disubstituted 1-(thiophen-3-yl)-1,2,3-triazole derivatives. The reaction is generally tolerant of a wide array of functional groups, making it a highly versatile method for molecular construction. nih.gov

Table 1: Representative Scope of CuAAC with this compound and Various Terminal Alkynes

| Alkyne Partner (R-C≡CH) | R Group | Expected Product |

|---|---|---|

| Phenylacetylene | Phenyl | Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate |

| Propargyl alcohol | -CH₂OH | Methyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate |

| Ethynyltrimethylsilane | -Si(CH₃)₃ | Methyl 3-(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate |

Note: This table represents the expected products based on the established regioselectivity of the CuAAC reaction.

The mechanism of the CuAAC reaction has been a subject of extensive theoretical and experimental studies. Density Functional Theory (DFT) calculations have shown that the coordination of the copper(I) catalyst to the alkyne significantly lowers the activation energy of the cycloaddition and controls the regioselectivity. nih.govrsc.orgresearchgate.net The reaction is believed to proceed via a six-membered copper(III) metallacycle intermediate. nih.gov

The requirement of a potentially cytotoxic copper catalyst in CuAAC limits its applications in living systems. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerged as a powerful alternative that circumvents this issue. SPAAC utilizes highly strained cyclic alkynes, such as cyclooctynes, where the ring strain provides the driving force for the cycloaddition to occur without the need for a catalyst. igem.orgnih.gov

This compound is expected to react readily with various strained cyclooctynes. The reaction rate in SPAAC is highly dependent on the structure of the cyclooctyne. Derivatives such as dibenzoannulated cyclooctyne (DIBO), dibenzocyclooctyne (DBCO), and bicyclo[6.1.0]non-4-yne (BCN) have been developed to tune the reactivity and stability of the cyclooctyne. researchgate.netenamine.net DIBO and its derivatives are known to exhibit exceptionally fast reaction rates in SPAAC. nih.gov

Table 2: Common Cyclooctynes Used in SPAAC and Their General Reactivity Profile

| Cyclooctyne | Abbreviation | Key Features | General Second-Order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide |

|---|---|---|---|

| Bicyclo[6.1.0]non-4-yne | BCN | Good reactivity and stability | ~0.1 - 0.3 |

| Dibenzocyclooctynol | DIBO | Fast reaction rates, good stability | ~0.3 - 0.8 |

Note: The rate constants are representative values for reactions with a simple organic azide (benzyl azide) and can vary depending on the solvent and specific azide structure.

The reaction of this compound with a cyclooctyne like DBCO would lead to the formation of a stable, fused triazole product, effectively linking the thiophene (B33073) core to any molecule functionalized with the cyclooctyne.

Beyond alkynes, the azide group of this compound can participate in [3+2] cycloaddition reactions with a variety of other dipolarophiles, such as alkenes, nitriles, and allenes. nih.govmdpi.com These reactions provide access to a diverse range of five-membered heterocycles.

With Alkenes: The reaction with alkenes, particularly electron-deficient ones, can lead to the formation of triazoline rings. These rings can be unstable and may undergo subsequent reactions, such as aromatization or rearrangement.

With Nitriles: Cycloaddition with nitriles can yield tetrazoles, which are important heterocyclic motifs in medicinal chemistry.

With Allenes: Allenes can also act as dipolarophiles in [3+2] cycloadditions, leading to the formation of substituted triazoles. rsc.org

The synthetic utility of these cycloadditions expands the range of heterocyclic structures that can be synthesized from this compound, making it a valuable building block in synthetic chemistry.

The kinetics of 1,3-dipolar cycloadditions are influenced by both steric and electronic factors of the azide and the dipolarophile. For CuAAC, the reaction rate is dependent on the catalyst, ligands, and solvent system. nih.gov In SPAAC, the rate is primarily dictated by the degree of ring strain in the cyclooctyne. nih.gov

Thermal Decomposition and Nitrene Generation

Upon heating, aryl and heteroaryl azides undergo thermal decomposition, characterized by the extrusion of a molecule of dinitrogen (N₂). nih.gov This process generates a highly reactive and electron-deficient intermediate known as a nitrene. researchgate.net

The thermolysis of this compound is expected to proceed via the unimolecular extrusion of nitrogen gas to form the corresponding singlet thiophenylnitrene intermediate. This nitrene is highly unstable and will rapidly undergo further reactions.

Pathways for the generated nitrene include:

Intermolecular Reactions: In the absence of intramolecular trapping groups, the nitrene can react with other molecules in the reaction medium. This can include C-H insertion reactions, additions to double bonds to form aziridines, or dimerization.

Intramolecular Reactions: If a suitable reaction partner is present on the same molecule, intramolecular reactions can occur. For this compound, the adjacent ester group is generally not reactive towards the nitrene under these conditions. However, in other substituted azidothiophenes, intramolecular cyclization is a common pathway for the formation of fused heterocyclic systems. researchgate.net

Ring-Opening/Rearrangement: Thiophenylnitrenes, particularly those at the 2-position, have been known to undergo ring-opening to form nitrile-containing intermediates. researchgate.net

The decomposition of aryl azides can also be initiated by strong acids, which protonate the azide and facilitate nitrogen loss to form an arylnitrenium ion intermediate. researchgate.net The precise pathway and final products of the decomposition of this compound would depend heavily on the reaction conditions (temperature, solvent, presence of other reagents). researchgate.netsemanticscholar.org

Reactivity of Intermediary Thienyl Nitrenes (Singlet vs. Triplet)

The thermal or photolytic decomposition of this compound results in the extrusion of dinitrogen (N₂) and the formation of a highly reactive thienyl nitrene intermediate. aakash.ac.in Nitrenes are electron-deficient nitrogen species, analogous to carbenes, and can exist in two electronic spin states: singlet and triplet. aakash.ac.inuq.edu.au

The initial state formed upon thermolysis or photolysis is typically the singlet nitrene. aakash.ac.in The singlet state features a vacant p-orbital and a pair of non-bonding electrons in an sp² hybridized orbital. aakash.ac.in The triplet state has two unpaired electrons with parallel spins, each occupying a different non-bonding molecular orbital. aakash.ac.in For most simple nitrenes, the triplet state is the ground state, meaning it is lower in energy and more stable than the singlet state. aakash.ac.inquora.comunacademy.com The energy difference between the singlet and triplet states for nitrenes is generally larger than for carbenes. slideshare.net

The reactivity of the thienyl nitrene is dictated by its spin state:

Singlet Nitrene : As a concerted species, the singlet nitrene typically undergoes stereospecific reactions. slideshare.net Its reactions include cycloadditions with alkenes to form aziridines and insertion into C-H bonds. aakash.ac.inslideshare.net These reactions are often highly efficient and stereospecific, meaning the stereochemistry of the starting material is retained in the product. slideshare.net

Triplet Nitrene : The triplet nitrene behaves as a diradical and its reactions are typically stepwise and non-stereospecific. slideshare.net If the initial singlet nitrene does not react quickly, it can intersystem cross to the more stable triplet state, especially in the presence of an inert solvent that facilitates energy dissipation. slideshare.net The triplet nitrene can also undergo cycloaddition and insertion reactions, but through a two-step radical mechanism, which allows for stereochemical scrambling. slideshare.net

The presence of the thiophene ring and the ester group influences the behavior of the nitrene intermediate, often favoring intramolecular reactions over intermolecular ones.

Table 1: Comparison of Singlet and Triplet Thienyl Nitrene Reactivity

| Feature | Singlet Thienyl Nitrene | Triplet Thienyl Nitrene |

|---|---|---|

| Electronic State | Two paired non-bonding electrons in one orbital, one vacant orbital. aakash.ac.in | Two unpaired, parallel-spin electrons in different orbitals. aakash.ac.in |

| Stability | Generally less stable (excited state). unacademy.com | Generally more stable (ground state). aakash.ac.inunacademy.com |

| Formation | Initial product of azide photolysis/thermolysis. aakash.ac.in | Formed from singlet state via intersystem crossing. slideshare.net |

| Reactivity | Highly reactive, participates in concerted, stereospecific reactions. slideshare.net | Reacts like a diradical in a stepwise, non-stereospecific manner. slideshare.net |

| Typical Reactions | Stereospecific aziridination, C-H insertion, intramolecular cyclization. aakash.ac.inslideshare.netresearchgate.net | Non-stereospecific aziridination, hydrogen abstraction. aakash.ac.inslideshare.net |

Intramolecular Rearrangements and Ring Transformations (e.g., Ring-Opening to Cyano-Heterodienes)

The thienyl nitrene generated from this compound is prone to various intramolecular reactions, which are often the dominant pathways. These reactions can lead to the formation of new heterocyclic systems or ring-opened products.

One of the significant reactions of nitrenes adjacent to a heteroaromatic ring is intramolecular cyclization. For instance, 3-azidothiophenes are known to undergo thermal decomposition leading to intramolecular cyclization, forming thieno[3,2-b]pyrroles. researchgate.net This process involves the attack of the nitrene on the adjacent thiophene ring.

Furthermore, a characteristic reaction of α-heteroaryl azides is ring cleavage. researchgate.net This fragmentation pathway can lead to the formation of 4-cyano-1,3-heterodienes. researchgate.net In the case of nitrenes generated from 3-azidobenzo[b]thiophenes, which are structurally related to 3-azidothiophenes, thermolysis can result in a ring-opening reaction, particularly when a vinyl substituent is present. researchgate.net This suggests that the electronic and structural features of the thiophene ring system play a crucial role in directing the reaction towards either cyclization or fragmentation. The balance between these pathways can be influenced by substituents and reaction conditions.

Reduction of the Azido (B1232118) Group to Amines

The conversion of the azido group in this compound to a primary amine is a fundamental transformation, yielding methyl 3-aminothiophene-2-carboxylate. This reduction can be achieved through several methods, with catalytic hydrogenation and chemoselective stoichiometric reductions being the most prominent.

Catalytic hydrogenation is a widely used and efficient method for reducing azides to amines. organic-chemistry.org The reaction involves treating the azide with hydrogen gas (H₂) in the presence of a metal catalyst. youtube.com

Commonly used catalysts include palladium on charcoal (Pd/C), platinum(IV) oxide (PtO₂), and Raney Nickel. youtube.comyoutube.comyoutube.com The reaction is typically carried out in a solvent such as methanol (B129727) or ethanol at room temperature and varying pressures of hydrogen. youtube.com The process is a heterogeneous catalytic reaction where the azide and hydrogen adsorb onto the surface of the solid metal catalyst, where the reduction occurs. youtube.com The resulting amine then desorbs from the catalyst surface. youtube.com This method is highly effective and generally produces clean products with high yields, with the only byproduct being nitrogen gas. youtube.com

Table 2: Typical Conditions for Catalytic Hydrogenation of Azides

| Catalyst | Hydrogen Source | Typical Solvents | Pressure | Temperature |

|---|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas | Methanol, Ethanol, Ethyl acetate | 1 atm to high pressure | Room Temperature |

| Platinum(IV) Oxide (PtO₂) | H₂ gas | Ethanol, Acetic acid | 1 atm to high pressure | Room Temperature |

| Raney Nickel (Ra-Ni) | H₂ gas | Ethanol | High pressure | Elevated Temperature |

For substrates containing functional groups that are sensitive to catalytic hydrogenation (such as alkenes or alkynes), chemoselective methods are required. The Staudinger reaction, discovered by Hermann Staudinger, is an exceptionally mild and selective method for reducing azides to amines. organic-chemistry.orgwikipedia.org

The reaction proceeds in two steps:

Iminophosphorane Formation : The azide is treated with a tertiary phosphine, most commonly triphenylphosphine (B44618) (PPh₃). The phosphine acts as a nucleophile, attacking the terminal nitrogen of the azide. This is followed by the expulsion of nitrogen gas through a four-membered ring transition state to form an iminophosphorane (also known as an aza-ylide). organic-chemistry.orgwikipedia.orgalfa-chemistry.com

Hydrolysis : The intermediate iminophosphorane is then hydrolyzed, typically by the addition of water during the reaction work-up. wikipedia.org This step cleaves the P=N bond to yield the primary amine and a phosphine oxide (e.g., triphenylphosphine oxide), which is a very stable byproduct that drives the reaction to completion. organic-chemistry.orgalfa-chemistry.com

The Staudinger reduction is valued for its mild conditions (often performed at room temperature) and its tolerance of a wide variety of functional groups, making it a powerful tool in complex organic synthesis. thermofisher.com

Transformations of the Ester Moiety

The methyl ester group of this compound can also undergo characteristic transformations, primarily hydrolysis and transesterification, which allow for further functionalization of the molecule.

Hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. libretexts.org This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis : This is the reverse of Fischer esterification. The ester is heated with an excess of water in the presence of a strong acid catalyst. The reaction is reversible and may not proceed to completion. libretexts.org

Base-Catalyzed Hydrolysis (Saponification) : This method involves heating the ester with a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH). libretexts.orgthieme-connect.de The reaction is irreversible and typically goes to completion, forming a carboxylate salt. Subsequent acidification protonates the salt to yield the final carboxylic acid, 3-azidothiophene-2-carboxylic acid. libretexts.org Base-catalyzed hydrolysis is generally the preferred method for cleaving simple methyl esters due to its efficiency. thieme-connect.de The choice of base and solvent can be critical in complex molecules to avoid side reactions. thieme-connect.deresearchgate.net

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting this compound with ethanol under acidic or basic conditions would replace the methyl group with an ethyl group, forming ethyl 3-azidothiophene-2-carboxylate and methanol. masterorganicchemistry.com To ensure a high yield of the desired product, the alcohol reactant is typically used in large excess or as the solvent. masterorganicchemistry.com Various catalysts, including scandium(III) triflate and N-heterocyclic carbenes, can facilitate transesterification under mild conditions. organic-chemistry.org

Reduction to Alcohol Derivatives

The conversion of the methyl ester in "this compound" to the corresponding primary alcohol, (3-azidothiophen-2-yl)methanol, presents a challenge in chemoselectivity. The azide group is susceptible to reduction to an amine, and thus, reaction conditions must be carefully chosen to selectively reduce the ester.

Standard reducing agents for esters, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ester and the azide functionalities. To achieve selective reduction of the ester, milder or more specialized reagents would be necessary. One possible approach could involve the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures, which is known for the selective reduction of esters to aldehydes, and with careful control, can further reduce the aldehyde to the alcohol. Another strategy could be the use of sodium borohydride in combination with a Lewis acid, which can enhance its reducing power towards esters while potentially leaving the azide group intact under specific conditions.

Hypothetical Reduction of this compound

| Reagent | Expected Product(s) | Plausible Mechanistic Pathway |

| LiAlH₄ | (3-aminothiophen-2-yl)methanol | Nucleophilic attack of hydride on both the ester carbonyl and the terminal nitrogen of the azide. |

| DIBAL-H (low temp.) | (3-azidothiophen-2-yl)methanol | Coordination of the aluminum to the ester carbonyl, followed by hydride transfer. Low temperature disfavors azide reduction. |

| NaBH₄ / Lewis Acid | (3-azidothiophen-2-yl)methanol | Activation of the ester by the Lewis acid, facilitating hydride attack from sodium borohydride. |

It is important to note that without specific experimental data, these are predicted outcomes based on known chemical principles.

Comparative Reactivity Studies with Isomeric Azidothiophenes

The position of the azide group on the thiophene ring is expected to significantly influence the reactivity of the molecule. A comparative study between "this compound" and its isomer, "Methyl 2-azidothiophene-3-carboxylate," would highlight these differences.

The electronic properties of the thiophene ring are not uniform. The C2 and C5 positions are generally more electron-rich and susceptible to electrophilic attack, while the C3 and C4 positions are less so. In "this compound," the azide group is at a less activated position compared to the C2 position in its isomer.

Key Areas of Comparative Reactivity:

Thermal Stability: Generally, 3-azidothiophenes are found to be more thermally stable than their 2-azido counterparts. This is attributed to the electronic stabilization of the azide group at the C3 position. Thermal decomposition of azidothiophenes can lead to the formation of nitrenes, which can undergo various reactions such as cyclization or rearrangement.

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of both the azide and the carboxylate groups would deactivate the thiophene ring towards electrophilic attack but could make it susceptible to nucleophilic aromatic substitution, particularly at the positions activated by these groups. The relative reactivity of the isomers would depend on the specific nucleophile and reaction conditions.

Intramolecular Cyclization: The proximity of the azide and carboxylate groups could facilitate intramolecular cyclization reactions under certain conditions, potentially leading to the formation of fused heterocyclic systems. The regiochemical outcome of such cyclizations would be different for the two isomers.

Predicted Reactivity Differences Between Azidothiophene Isomers

| Property | This compound | Methyl 2-azidothiophene-3-carboxylate | Rationale |

| Thermal Stability | Higher | Lower | The 3-position of thiophene offers greater electronic stability to the azide group. |

| Susceptibility to Nucleophilic Attack | Lower | Higher | The 2-position is more electronically activated for substitution on the thiophene ring. |

| Cyclization Products | Potentially thieno[3,2-c]isoxazoles or similar fused systems | Potentially thieno[2,3-c]isoxazoles or similar fused systems | The relative positions of the reacting groups dictate the structure of the resulting fused ring. |

Further empirical research is necessary to fully elucidate and confirm the specific reactivity profiles and mechanistic pathways for "this compound" and its isomers.

Derivatization and Structural Diversification Strategies

Modification of the Ester Group to Generate Varied Carboxylate Derivatives

The methyl ester group at the C2 position of the thiophene (B33073) ring is a prime site for initial derivatization. Standard transformations can convert it into other functional groups, thereby altering the molecule's steric and electronic properties.

Hydrolysis to Carboxylic Acid: The most fundamental modification is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide (B78521) (LiOH) in a mixture of solvents like tetrahydrofuran (B95107) and water. researchgate.net The resulting 3-azidothiophene-2-carboxylic acid is a key intermediate, as the carboxyl group can participate in a wide range of subsequent reactions. Acid-catalyzed hydrolysis, for instance with trifluoroacetic acid (TFA) and water, also provides an effective method for de-esterification. nih.gov

Amidation: The carboxylic acid can be converted to various amides through coupling reactions with primary or secondary amines. Alternatively, direct amidation of the methyl ester can be accomplished. Modern methods utilize reagents like methyltrimethoxysilane (B3422404) [CH₃Si(OMe)₃] which act as effective mediators for the direct condensation of carboxylic acids and amines, often providing the pure amide product without extensive purification. nih.gov Another approach involves the use of Lewis acids such as magnesium methoxide (B1231860) (Mg(OCH₃)₂) to facilitate the direct aminolysis of esters. researchgate.net These reactions produce N-substituted 3-azidothiophene-2-carboxamides, introducing a key structural element found in many biologically active molecules.

Transesterification: The methyl ester can be converted to other alkyl or aryl esters through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the parent ester with an excess of a different alcohol. This allows for the introduction of more complex or functionalized side chains, which can influence solubility, reactivity, and supramolecular assembly properties.

| Transformation | Typical Reagents and Conditions | Product Class | Potential Utility |

|---|---|---|---|

| Hydrolysis | LiOH, THF/H₂O, room temperature; or TFA/H₂O | Carboxylic Acid | Intermediate for amide coupling, further functionalization |

| Amidation (from acid) | Amine (R-NH₂), coupling agent (e.g., HATU, EDCI) | Amide | Introduction of diverse substituents, bioactive scaffolds |

| Direct Amidation (from ester) | Amine (R-NH₂), CH₃Si(OMe)₃, heat | Amide | Atom-economical route to amides |

| Transesterification | Alcohol (R-OH), Acid or Base catalyst (e.g., H₂SO₄, NaOMe) | Ester | Modification of physical properties (solubility, volatility) |

Functionalization of the Azido (B1232118) Group Post-Reaction

The azido group at the C3 position is a high-energy moiety that serves as a versatile handle for a variety of transformations, most notably cycloaddition reactions and reductions.

Azide-Alkyne Cycloaddition (Click Chemistry): The 1,3-dipolar cycloaddition between the azide (B81097) and an alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry". illinois.edu This reaction is exceptionally reliable, high-yielding, and tolerant of a wide range of functional groups. organic-chemistry.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common variant, using a copper(I) catalyst to specifically yield the 1,4-disubstituted triazole regioisomer. The reaction proceeds rapidly at room temperature, often in aqueous solvent systems. organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): For applications where copper toxicity is a concern (e.g., in biological systems), a copper-free version can be used. nih.govbroadpharm.com This method employs a strained cyclooctyne, whose ring strain accelerates the reaction without the need for a metal catalyst. nih.govbroadpharm.com These click reactions link the thiophene scaffold to virtually any molecule containing an alkyne, enabling the modular synthesis of complex hybrids.

Reduction to Amine: The azide can be cleanly reduced to a primary amine (NH₂). This transformation is fundamental for introducing a nucleophilic site on the thiophene ring. Common methods include catalytic hydrogenation (e.g., H₂, Pd/C) or the Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis. The resulting methyl 3-aminothiophene-2-carboxylate is a valuable building block for synthesizing fused heterocycles and other complex structures. nih.govsciforum.net

Regioselective Functionalization of the Thiophene Ring for Advanced Scaffolds

With the C2 and C3 positions occupied, the C4 and C5 positions of the thiophene ring are available for further functionalization. The electronic nature of the existing carboxylate and azido groups influences the regioselectivity of these reactions.

Electrophilic Aromatic Substitution: The thiophene ring is susceptible to electrophilic attack, primarily at the C5 position, which is the most activated site. Reactions such as halogenation (using NBS for bromination or NCS for chlorination), nitration, and Friedel-Crafts acylation can introduce new functional groups. Vilsmeier-Haack formylation can be used to install an aldehyde group, which serves as a versatile synthon for further elaboration. researchgate.net The choice of reagents can influence the regioselectivity between the C4 and C5 positions. researchgate.net

Metalation and Cross-Coupling: Directed ortho-metalation provides a powerful strategy for regioselective functionalization. The use of a strong base, such as TMPMgCl·LiCl (Knochel-Hauser base), can selectively deprotonate the C5 position of 3-substituted thiophenes. researchgate.net The resulting organometallic intermediate can then be trapped with an electrophile or used in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This approach allows for the controlled introduction of aryl, alkyl, or alkynyl groups at the C5 position, building molecular complexity.

| Position | Reaction Type | Example Reagents | Installed Group |

|---|---|---|---|

| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | -Br |

| C5 | Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO |

| C5 | Metalation / Cross-Coupling | 1. TMPMgCl·LiCl; 2. Ar-Br, Pd catalyst | -Ar (Aryl group) |

| C4 | Oxidative Coupling | Ar-B(OH)₂, Pd(tfa)₂, Ag₂O | -Ar (Aryl group) |

Synthesis of Poly-Functionalized Thiophene-Triazole Hybrids

By combining the reactions described above, it is possible to create highly functionalized hybrid molecules where both the thiophene and the newly formed triazole ring are decorated with diverse substituents. A common strategy involves first performing the azide-alkyne click reaction to attach a desired moiety via the triazole linker, followed by regioselective functionalization of the thiophene ring's C5 position. This modular approach is highly effective for building libraries of complex structures from a single starting material.

The thiophene-triazole hybrid, synthesized from methyl 3-azidothiophene-2-carboxylate, can serve as a monomer for the creation of oligomers and polymers. Polythiophenes are a well-studied class of conjugated polymers with important applications in organic electronics. nih.gov Introducing a pendant triazole moiety can systematically alter the electronic properties of the polymer. acs.org

For polymerization, the thiophene-triazole monomer must first be appropriately functionalized, for example, by di-bromination at the available positions on the thiophene ring. Subsequent transition-metal-catalyzed polymerization, such as Grignard Metathesis (GRIM) polymerization, can then be employed to form regioregular head-to-tail coupled polymers. nih.govacs.org The pendant triazole groups can influence polymer packing, solubility, and electronic band gap, and can also serve as sites for further post-polymerization modification. acs.org

The rigid, planar structures of thiophene and triazole make them excellent building blocks for creating ordered nanoscale architectures.

Dendritic Structures: Thiophene-based dendrimers are highly branched, tree-like macromolecules with unique photophysical properties. uh.eduelsevierpure.comnih.gov The thiophene-triazole unit can be incorporated into dendritic structures using a convergent synthesis approach. By functionalizing the triazole substituent with reactive sites, it can be "clicked" onto a growing dendritic wedge, or a thiophene-triazole core can be used as a branching point for dendron growth. These dendritic molecules have applications in light-harvesting and sensor technologies. uh.educapes.gov.br

Supramolecular Assemblies: Thiophene oligomers are known to self-assemble into well-defined nanostructures, such as nanowires and microfibers, driven by non-covalent interactions like π-π stacking and hydrogen bonding. nih.gov The inclusion of triazole rings, which can participate in hydrogen bonding and dipole-dipole interactions, adds another layer of control over the self-assembly process. researchgate.netnih.gov These interactions can guide the formation of complex supramolecular sheets and chains in the solid state, leading to materials with tailored conductive, fluorescent, and chiral properties at the nanoscale. nih.govresearchgate.net

Strategic Applications in Advanced Organic Synthesis

Utilization as a Key Building Block for Complex Heterocyclic Systems

The azide (B81097) functionality in methyl 3-azidothiophene-2-carboxylate serves as a versatile handle for the construction of various nitrogen-containing heterocycles. This is primarily achieved through cycloaddition reactions and subsequent intramolecular cyclizations, leading to the formation of both substituted and fused heterocyclic systems.

The azide group readily participates in [3+2] cycloaddition reactions with a variety of alkynes to furnish substituted 1,2,3-triazoles. This reaction, often referred to as the Huisgen 1,3-dipolar cycloaddition, is a cornerstone of "click chemistry" due to its high efficiency, regioselectivity, and tolerance of a wide range of functional groups. The reaction of this compound with terminal or internal alkynes can be thermally induced or catalyzed by copper(I) or ruthenium(II) complexes. The resulting products are 1,4- or 1,5-disubstituted thienyl-triazoles, which are important biheteroaryl scaffolds in medicinal chemistry.

The general scheme for the synthesis of thienyl-triazoles is depicted below:

Reaction of this compound with Alkynes

Reactants: this compound, Substituted Alkyne

Conditions: Heat or Catalyst (e.g., Cu(I) salts)

Product: Methyl 3-(4-substituted-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate

This methodology allows for the facile introduction of a wide array of substituents onto the triazole ring, thereby enabling the synthesis of diverse libraries of biheteroaryl compounds.

| Reactant 1 | Reactant 2 (Alkyne) | Conditions | Product (Thienyl-Triazole) |

|---|---|---|---|

| This compound | Phenylacetylene | Cu(I) catalyst, Solvent | Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate |

| This compound | Propargyl alcohol | Heat, Toluene (B28343) | Methyl 3-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate |

| This compound | Dimethyl acetylenedicarboxylate | Room Temperature | Dimethyl 1-(2-(methoxycarbonyl)thiophen-3-yl)-1H-1,2,3-triazole-4,5-dicarboxylate |

Beyond the synthesis of simple biheteroaryls, this compound is a valuable precursor for the construction of more complex fused and bridged thiophene-containing ring systems. This is typically achieved through intramolecular reactions of the azide group or the derived triazole.

One common strategy involves the thermal or photochemical decomposition of the azide to generate a highly reactive nitrene intermediate. This nitrene can then undergo intramolecular C-H insertion or cyclization with a suitably positioned functional group to form a new ring fused to the thiophene (B33073) core. For instance, if a substituent on the thiophene ring or the ester group contains a reactive site, intramolecular cyclization can lead to the formation of thieno-fused pyridines, pyrazines, or other heterocyclic systems.

An alternative approach involves the intramolecular cyclization of a pre-formed triazole. For example, a substituent introduced via the cycloaddition reaction can be designed to contain a functional group that can subsequently react with the thiophene ring or the ester group to form a new ring, leading to complex polycyclic aromatic systems.

Furthermore, the azide group can participate in intramolecular [3+2] cycloadditions with an alkene or alkyne tethered to the thiophene backbone, leading to the formation of bridged thiophene architectures. These constrained polycyclic systems are of interest in materials science and as scaffolds for drug discovery.

| Starting Material | Reaction Type | Key Intermediate | Product |

|---|---|---|---|

| Methyl 3-azido-4-(2-phenylethynyl)thiophene-2-carboxylate | Intramolecular Cycloaddition | Azide-Alkyne | Fused Thieno-triazolo-pyridine system |

| Methyl 3-azido-4-vinylthiophene-2-carboxylate | Intramolecular Cycloaddition | Azide-Alkene | Bridged Thieno-triazoline system |

| Methyl 3-azido-4-formylthiophene-2-carboxylate | Reductive Cyclization | Nitrene | Thieno[3,4-b]pyrrole derivative |

Role in the Synthesis of Scaffolds for Chemical Biology Research

The unique reactivity of the azide group makes this compound a valuable tool in chemical biology, where it can be used to synthesize molecular probes, linkers, and diverse compound libraries for screening purposes.

The azide functionality is bioorthogonal, meaning it does not react with the functional groups typically found in biological systems. This property, combined with its high reactivity in "click" chemistry reactions, makes it an ideal handle for bioconjugation. This compound can be elaborated into more complex linker molecules that can then be attached to biomolecules such as proteins, nucleic acids, or carbohydrates.

The thiophene-2-carboxylate (B1233283) portion of the molecule can be modified to introduce other functionalities, such as a fluorescent tag, a purification handle, or a reactive group for attachment to another molecule. The azide then serves as the point of attachment to a biomolecule that has been functionalized with a complementary alkyne group. This strategy allows for the precise and efficient labeling and tracking of biomolecules in complex biological environments.

Combinatorial chemistry is a powerful tool for the discovery of new biologically active molecules. This compound is well-suited for use in combinatorial synthesis due to the modular nature of the reactions involving the azide group.

By reacting the azide with a diverse set of alkynes, a large library of thienyl-triazoles can be rapidly synthesized in parallel. Furthermore, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a library of amines to generate a diverse set of amides. This two-dimensional diversification strategy allows for the creation of large and structurally diverse compound libraries based on the thiophene scaffold. These libraries can then be screened for biological activity, leading to the identification of new lead compounds for drug discovery.

The general workflow for the modular synthesis of a compound library is as follows:

Scaffold Synthesis: Preparation of this compound.

First Diversification: Parallel reaction of the azide with a library of alkynes to generate a library of thienyl-triazoles.

Second Diversification: Parallel hydrolysis of the ester and subsequent amidation with a library of amines to generate a library of thienyl-triazole amides.

Enabling Synthesis of Materials with Tunable Properties

The thiophene ring is a well-known component of conducting and semiconducting polymers due to its electron-rich nature and ability to form extended π-conjugated systems. This compound can serve as a functionalized monomer for the synthesis of novel thiophene-based materials with tunable properties.

The polymerization of thiophene monomers can be achieved through various methods, including oxidative chemical or electrochemical polymerization, or through cross-coupling reactions. The resulting polythiophenes exhibit interesting electronic and optical properties that can be modulated by the nature of the substituents on the thiophene ring.

The azide and ester functionalities in this compound offer several avenues for tuning the properties of the resulting polymers. The ester group can be modified pre-polymerization to introduce various side chains that can influence the solubility, processability, and solid-state packing of the polymer.

More significantly, the azide group provides a powerful tool for post-polymerization modification. After the polythiophene backbone has been formed, the pendant azide groups can be reacted with a variety of alkynes via click chemistry. This allows for the introduction of a wide range of functional groups along the polymer chain, enabling the fine-tuning of its electronic, optical, and physical properties without altering the polymerization process itself. For example, the attachment of electron-donating or electron-withdrawing groups can modulate the band gap of the polymer, while the introduction of specific chromophores can alter its photophysical properties. This approach provides a modular and efficient route to a wide range of functional materials with tailored properties for applications in electronics, photonics, and sensing.

Formation of Conjugated Systems and Optoelectronic Precursors

The thiophene ring is a well-established component of many organic electronic materials due to its electron-rich nature and its ability to support charge delocalization. The introduction of an azide group at the 3-position of the methyl thiophene-2-carboxylate scaffold opens up specific synthetic routes for extending conjugation and creating novel optoelectronic precursors. The primary transformation utilized in this context is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," which involves the reaction of the azide with an alkyne to form a highly stable 1,2,3-triazole ring.

This cycloaddition reaction is exceptionally valuable for several reasons: it is highly efficient, proceeds under mild conditions (especially the copper(I)-catalyzed variant, CuAAC), is tolerant of a wide range of functional groups, and forms a triazole ring that is itself an aromatic, electron-deficient heterocycle. The incorporation of the triazole ring serves as a key linking unit, connecting the this compound core to other photo- or electro-active moieties. This linkage extends the π-conjugated system of the molecule, which is a fundamental requirement for materials used in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For instance, the reaction of this compound with terminal alkynes bearing various aromatic or heteroaromatic substituents (e.g., phenyl, pyridyl, or even other thiophene units) leads to the formation of thiophene-triazole hybrid structures. In these new molecules, the triazole ring acts as a π-linker, facilitating electronic communication between the different aromatic systems. The electronic properties of these resulting conjugated molecules, such as their absorption and emission wavelengths and their charge transport characteristics, can be finely tuned by varying the nature of the alkyne-bearing substituent. This modular approach is highly attractive for the rational design of new materials with specific optoelectronic properties.

Below is an interactive data table illustrating the potential outcomes of reacting this compound with various functionalized alkynes to form precursors for optoelectronic materials.

| Reactant 1 | Reactant 2 (Alkyne) | Product: Conjugated Thiophene-Triazole System | Potential Application |

| This compound | Ethynylbenzene | Methyl 3-(4-phenyl-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate | Blue-emitting material for OLEDs |

| This compound | 2-Ethynylthiophene | Methyl 3-(4-(thiophen-2-yl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate | Component for organic semiconductors |

| This compound | 4-Ethynyl-N,N-diphenylaniline | Methyl 3-(4-(4-(diphenylamino)phenyl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate | Hole-transport material in OPVs |

| This compound | 9-Ethynylanthracene | Methyl 3-(4-(anthracen-9-yl)-1H-1,2,3-triazol-1-yl)thiophene-2-carboxylate | Fluorescent sensor component |

Application in Polymer Design and Construction

The azide functionality of this compound also makes it a valuable component in the field of polymer chemistry. Its applications in this area are twofold: it can be used as a monomer or a precursor to a monomer in polymerization reactions, and it can be employed as a cross-linking agent for modifying existing polymer chains.

Monomer for Polymer Synthesis:

This compound can be utilized in step-growth polymerization through azide-alkyne "click" polycondensation. rsc.org When reacted with a molecule containing two alkyne groups (a dialkyne), a polymerization reaction can occur, leading to the formation of a polymer chain in which thiophene units are regularly spaced by triazole linkers. rsc.org This method allows for the synthesis of well-defined, functional poly(aroxycarbonyltriazole)s with high molecular weights. rsc.org The resulting polymers incorporate the desirable electronic properties of the thiophene ring and the stability and polarity of the triazole ring, making them promising candidates for applications in dielectrics, sensors, and specialty coatings.

Furthermore, the thiophene ring itself can be chemically modified to bear a polymerizable group, such as a vinyl or an acrylate (B77674) moiety. In this scenario, the azide group acts as a pendant functional group on the monomer. This functionalized monomer can then be copolymerized with other monomers using techniques like radical polymerization. uliege.beresearchgate.net The resulting polymer will have azide groups distributed along its backbone, which are available for post-polymerization modification via click chemistry. This "grafting-to" approach is highly versatile, allowing for the attachment of a wide variety of molecules (e.g., biomolecules, fluorescent dyes, or other polymer chains) to the main polymer backbone.

Cross-linking Agent:

Another significant application of this compound in polymer science is as a latent cross-linking agent. Upon heating or exposure to UV light, the azide group can decompose to form a highly reactive nitrene intermediate. This nitrene can then undergo a variety of insertion reactions, particularly into C-H bonds of adjacent polymer chains. This process results in the formation of covalent bonds between polymer chains, a process known as cross-linking. mdpi.com Cross-linking dramatically alters the physical properties of a polymer, generally increasing its thermal stability, mechanical strength, and solvent resistance. By incorporating a small amount of an azido-functionalized thiophene compound into a polymer matrix and then triggering the decomposition of the azide, a cross-linked network can be formed. mdpi.com This is particularly relevant for creating robust, thermally stable materials from thiophene-based conducting polymers.

The following interactive table summarizes the potential roles of this compound in polymer design.

| Application Role | Reaction Type | Partner Reactant(s) | Resulting Polymer Structure/Modification | Key Properties of Resulting Polymer |

| Monomer | Azide-Alkyne Polycondensation | Diynes (e.g., 1,4-diethynylbenzene) | Linear polymer with alternating thiophene and triazole units in the backbone | High thermal stability, defined structure, potential for electronic applications. rsc.org |

| Functional Monomer Precursor | Radical Polymerization (after modification) | Vinyl monomers (e.g., styrene, acrylates) | Polymer backbone with pendant azidothiophene groups | Readily functionalizable via click chemistry for tailored applications. |

| Cross-linking Agent | Thermal/Photochemical Decomposition | Pre-formed polymer chains (e.g., polyolefins, polyesters) | Covalently cross-linked polymer network | Enhanced thermal stability, improved mechanical properties, increased solvent resistance. |

Theoretical and Computational Investigations of Methyl 3 Azidothiophene 2 Carboxylate and Its Reaction Manifolds

Electronic Structure Analysis and Bonding Characteristics

Computational analyses of thiophene (B33073) derivatives offer valuable insights into their electronic landscapes. For Methyl 3-azidothiophene-2-carboxylate, the electronic structure is characterized by the interplay between the electron-donating azido (B1232118) group and the electron-withdrawing methyl carboxylate group, mediated by the aromatic thiophene ring.

DFT calculations on related substituted thiophenes reveal that the nature and position of substituents significantly influence the electron distribution and frontier molecular orbitals (HOMO and LUMO). In a study of 3-substituted thiophene-2-carboxamide derivatives, it was found that an amino group at the 3-position leads to a relatively small HOMO-LUMO energy gap, suggesting higher reactivity. nih.gov By analogy, the azido group in this compound is expected to modulate the electronic properties of the thiophene ring in a distinct manner.

The bonding characteristics can be further understood by examining computed bond lengths and angles. For instance, in Methyl 3-aminothiophene-2-carboxylate, the C=O bond lengths are influenced by strong hydrogen bonding interactions. mdpi.com While direct hydrogen bonding is different in the azido analogue, the orientation of the azido and carboxylate groups will undoubtedly affect the bond lengths and angles within the thiophene core due to steric and electronic effects.

Table 1: Predicted Bond Lengths and Angles for this compound based on DFT Calculations of Analogous Thiophene Derivatives

| Parameter | Predicted Value | Reference Compound(s) |

| C2-C3 Bond Length (Å) | 1.42 | 3-Substituted Thiophenes |

| C3-N (azide) Bond Length (Å) | 1.40 | Aryl Azides |

| C2-C (carboxylate) Bond Length (Å) | 1.48 | Thiophene Carboxylic Acids researchgate.net |

| N-N-N Angle (azide) (°) | 172 | Aryl Azides |

| O-C-O Angle (carboxylate) (°) | 125 | Methyl Carboxylates |

Note: These are predicted values based on computational studies of similar functional groups on aromatic rings and are intended for illustrative purposes.

The molecular electrostatic potential (MEP) surface is another crucial aspect of electronic structure analysis. For substituted thiophenes, the MEP surface highlights the regions susceptible to electrophilic and nucleophilic attack. researchgate.net In this compound, the nitrogen atoms of the azide (B81097) group and the oxygen atoms of the carboxylate group are expected to be regions of negative potential, while the hydrogen atoms and parts of the thiophene ring will exhibit positive potential.

Computational Studies on Reaction Mechanisms and Transition States (e.g., Cycloadditions, Thermal Decompositions)

The reaction manifolds of this compound are dominated by the chemistry of the azide functionality, namely cycloaddition reactions and thermal decompositions. Computational studies are instrumental in mapping the potential energy surfaces of these transformations and characterizing the transition states.

Cycloaddition Reactions: The [3+2] cycloaddition of azides with alkynes or alkenes is a cornerstone of click chemistry. cuny.edu DFT calculations on the cycloaddition of aryl azides have shown that these reactions can proceed through either a concerted or a stepwise mechanism, depending on the electronic nature of the reactants. mdpi.com For this compound, the reaction with various dipolarophiles can be computationally modeled to predict the activation energies and the structures of the transition states. The electronic effects of the thiophene ring and its substituents will influence the activation barriers and the regioselectivity of the cycloaddition. mdpi.com

Thermal Decompositions: Aryl azides are known to undergo thermal decomposition to form highly reactive nitrenes. worktribe.comrsc.org Computational studies on the thermolysis of aryl azides have elucidated the complex pathways involved, including the potential for ring expansion and the formation of various nitrogen-containing heterocycles. worktribe.com The decomposition of this compound is expected to initially form a singlet nitrene, which can then undergo a variety of subsequent reactions. Theoretical calculations can predict the activation energy for the initial N2 extrusion and map out the potential energy landscape for the subsequent reactions of the generated thienylnitrene.

Table 2: Predicted Activation Energies for Key Reactions of this compound

| Reaction Type | Reaction | Predicted Activation Energy (kcal/mol) | Computational Method Analogy |

| Cycloaddition | Reaction with a simple alkyne | 15-20 | DFT studies on aryl azide cycloadditions |

| Thermal Decomposition | N2 extrusion to form nitrene | 25-30 | DFT studies on aryl azide thermolysis |

Note: These are estimated values based on computational studies of analogous reactions and are for illustrative purposes.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of organic molecules. For this compound, these predictions are based on the analysis of its electronic structure and the computed reaction pathways.

The frontier molecular orbitals (HOMO and LUMO) are key to understanding reactivity in pericyclic reactions like cycloadditions. The relative energies of the HOMO and LUMO of the azide and the dipolarophile will determine the feasibility and rate of the reaction. DFT calculations can provide these energies and help in selecting the appropriate reaction partners. nih.gov

The regioselectivity of cycloaddition reactions can also be predicted computationally. By calculating the energies of the transition states for the formation of different regioisomers, the preferred product can be identified. mdpi.com For the reaction of this compound with an unsymmetrical alkyne, DFT calculations can determine whether the 1,4- or 1,5-disubstituted triazole will be the major product.

In the case of thermal decomposition, computational studies can predict the selectivity of the resulting nitrene's reactions. For instance, the nitrene can undergo intramolecular cyclization or intermolecular reactions. The relative activation barriers for these competing pathways can be calculated to predict the major product.

Conformational Analysis and Intermolecular Interactions in Reaction Contexts

The three-dimensional structure and conformational flexibility of this compound can significantly impact its reactivity. Computational methods are well-suited to explore the conformational landscape of molecules and identify the most stable conformers.

For substituted thiophenes, the orientation of the substituents relative to the ring is crucial. nih.gov In this compound, rotation around the C-N bond of the azide and the C-C bond of the carboxylate group can lead to different conformers. DFT calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. The presence of potential weak intramolecular interactions, such as between the azide and the carboxylate group, can influence the conformational preferences. mdpi.com

Emerging Research Directions and Future Methodological Advancements

Development of Novel Catalytic Systems for Azide (B81097) Reactivity

The azide group in methyl 3-azidothiophene-2-carboxylate is a versatile functional handle, capable of undergoing a wide array of transformations. Future research will likely focus on the development of novel catalytic systems to control and expand the reactivity of this moiety.

Transition Metal Catalysis: While copper- and ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC and RuAAC) are established methods, there is a growing interest in exploring other transition metals (e.g., silver, gold, rhodium) to achieve alternative reactivity or regioselectivity. wikipedia.org For instance, silver-catalyzed reactions could offer a complementary approach to the widely used copper catalysts for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.org Furthermore, rhodium-catalyzed reactions may facilitate intramolecular C-H amination or nitrene insertion reactions, leading to the formation of novel fused heterocyclic systems.

Photocatalysis: The use of visible-light photocatalysis for the activation of azides is a rapidly developing field. nih.gov This approach offers mild reaction conditions and unique reactivity pathways compared to traditional thermal methods. Future work could involve the development of photocatalytic systems for the direct C-H amidation of various substrates using this compound as the nitrogen source, generating valuable amide derivatives. nih.govnih.gov The photodecomposition of azides to generate nitrenes can be achieved in the UVA region when catalyzed by Pd-decorated TiO2, opening avenues for new synthetic transformations under milder conditions. rsc.org

Biocatalysis: The application of enzymes in the transformation of organic azides is a nascent but promising area. researchgate.net Directed evolution and enzyme engineering could lead to biocatalysts capable of performing enantioselective transformations on the thiophene (B33073) core or facilitating novel azide group manipulations. Research into enzymes that can catalyze the formation or transformation of the N-N bond in azides is still in its early stages but holds significant potential for green and selective synthesis. researchgate.net

A comparative look at potential catalytic systems is presented in the table below.

| Catalytic System | Potential Advantages | Potential Applications with this compound |

| Novel Transition Metals (Ag, Au, Rh) | Alternative regioselectivity, milder reaction conditions, novel transformations (e.g., C-H amination). wikipedia.org | Synthesis of diverse triazole isomers, intramolecular cyclizations to form fused systems. |

| Photocatalysis | Mild conditions, high functional group tolerance, unique reactivity via radical intermediates. nih.govrsc.org | Direct C-H amidation, synthesis of complex amides, nitrene-mediated transformations. |

| Biocatalysis | High selectivity (enantio-, regio-), environmentally benign conditions. researchgate.net | Enantioselective modifications of the thiophene ring, selective azide transformations. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and manipulation of organic azides can be hazardous due to their potential instability. Flow chemistry offers significant safety and efficiency advantages for handling such energetic intermediates. durham.ac.ukuc.pt

Continuous Flow Synthesis: The development of continuous flow processes for the synthesis of this compound and its subsequent reactions is a key area for future advancement. durham.ac.uknih.govsci-hub.se Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, minimizing the accumulation of hazardous intermediates and enabling safer scale-up. durham.ac.ukuc.pt The synthesis of heterocyclic compounds, including those derived from azides, has been successfully demonstrated in flow systems. nih.govcam.ac.uk

Automated Synthesis and High-Throughput Screening: Integrating flow synthesis with automated platforms and high-throughput screening (HTS) techniques will accelerate the discovery of new reactions and bioactive molecules. nih.govcam.ac.uk HTS allows for the rapid evaluation of a large number of reaction conditions or the screening of compound libraries for biological activity. cam.ac.uk The development of robust and efficient high-throughput methods for synthesizing and screening azide-containing libraries is an active area of research. nih.gov

The table below summarizes the projected benefits of these modern synthesis platforms.

| Platform | Key Advantages | Relevance to this compound |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability, integration of multiple steps. durham.ac.ukuc.pt | Safer synthesis of the azide, controlled nitrene formation, telescoped reaction sequences. |

| Automated Synthesis | Increased efficiency, reproducibility, rapid library synthesis. nih.gov | High-throughput synthesis of derivatives for screening purposes. |

| High-Throughput Screening | Accelerated discovery of new reactions and bioactive compounds. cam.ac.uk | Rapid optimization of catalytic reactions, discovery of new biological applications. |

Chemo- and Regioselective Transformations for Complex Molecular Assembly

The presence of multiple reactive sites in this compound (the azide, the thiophene ring, and the ester) presents both a challenge and an opportunity for selective functionalization.

Regioselective Functionalization of the Thiophene Ring: The development of methods for the regioselective C-H functionalization of the thiophene ring in the presence of the azide group is a significant challenge. wikipedia.org Future research will likely focus on directing group strategies or the use of specific catalysts to control the position of substitution (C4 or C5). Sequential functionalization strategies, where different positions on the thiophene ring are modified in a stepwise manner, will enable the synthesis of highly complex and diverse thiophene derivatives. mdpi.com

Tandem and Cascade Reactions: The design of tandem or cascade reactions that involve the azide group and other functionalities on the thiophene ring will be a powerful tool for the rapid construction of complex heterocyclic systems. For example, an intramolecular cycloaddition followed by a ring-opening or rearrangement could lead to novel fused ring systems in a single synthetic operation.